Lipophilicity Benchmark: LogP of 0.47 Distinguishes 2-Fluoro Isomer from 3-Fluoro and 5-Fluoro Analogs
The computed LogP value for [4-(Aminomethyl)-2-fluorophenyl]methanol hydrochloride is 0.474, indicating a specific lipophilicity profile that differentiates it from the 3-fluoro positional isomer . While the 5-fluoro analog shares this LogP value, it differs in its molecular weight and exact spatial configuration . The 3-fluoro analog is reported to have a significantly higher LogP of approximately 3.7 in some databases, suggesting a substantial difference in its behavior in biological systems [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP: 0.474 |
| Comparator Or Baseline | Comparator 1: [4-(Aminomethyl)-3-fluorophenyl]methanol hydrochloride (CAS 2694735-41-4), LogP: 3.7 (from ChemExper). Comparator 2: (5-(Aminomethyl)-2-fluorophenyl)methanol (CAS 1094459-00-3), LogP: 0.474 (from Fluorochem). |
| Quantified Difference | Target vs. 3-Fluoro Isomer: LogP difference of 3.23 units, representing an approximately 1700-fold difference in partition coefficient. Target vs. 5-Fluoro Isomer: No difference in LogP, but differs in molecular weight and substitution pattern. |
| Conditions | Computed LogP values from vendor technical datasheets using standard prediction algorithms (e.g., ChemAxon). |
Why This Matters
The specific LogP value of 0.47 is critical for predicting membrane permeability and solubility in medicinal chemistry campaigns, and using a positional isomer with a different LogP would invalidate SAR (Structure-Activity Relationship) models and assay results.
- [1] ChemExper Chemical Directory. Entry for [4-(aminomethyl)-3-fluorophenyl]methanol hydrochloride. View Source
